molecular formula C26H26N4O3S B11785352 N-(2,4-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(2,4-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11785352
M. Wt: 474.6 g/mol
InChI Key: JOBOGMDYZUOVFI-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a chemical compound provided for research and development purposes. This acetamide derivative features a 1,2,4-triazole core, a structure known to be of significant interest in medicinal chemistry for creating biologically active molecules . The compound's structure incorporates a 1,2,4-triazole ring system substituted with phenyl and (4-methoxyphenoxy)methyl groups, and is further functionalized with a thioacetamide linker connected to a 2,4-dimethylphenyl group . Compounds based on the 1,2,4-triazole scaffold have been extensively studied and are frequently explored for their diverse pharmacological potential, which can include anti-inflammatory and enzyme inhibitory activities . The strategic incorporation of pharmacophore fragments, such as the methoxyphenyl substituent and the thioacetamide side chain, is a common approach to optimize the pharmacokinetic and pharmacodynamic profile of experimental compounds . In silico analyses of structurally related 1,2,4-triazole-3-yl-thioacetamides suggest a favorable profile of pharmacological parameters and a preliminary indication of low to moderate toxicity, making this chemotype a promising starting point for further investigation . This product is intended for research use only and is not for diagnostic or therapeutic applications. Researchers handling this compound should adhere to safe laboratory practices and consult its safety data sheet.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4O3S/c1-18-9-14-23(19(2)15-18)27-25(31)17-34-26-29-28-24(30(26)20-7-5-4-6-8-20)16-33-22-12-10-21(32-3)11-13-22/h4-15H,16-17H2,1-3H3,(H,27,31)

InChI Key

JOBOGMDYZUOVFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of the 4H-1,2,4-Triazole Core

The triazole ring serves as the central scaffold of the target compound. Modern approaches utilize cyclocondensation reactions between hydrazine derivatives and carbonyl-containing intermediates. For example, 4-phenyl-5-((4-methoxyphenoxy)methyl)-4H-1,2,4-triazole-3-thiol is synthesized via a two-step protocol:

  • Formation of the hydrazide intermediate :
    Reaction of 4-methoxyphenoxyacetic acid hydrazide with phenyl isothiocyanate in ethanol under reflux yields a thiosemicarbazide intermediate .

  • Cyclization :
    The thiosemicarbazide undergoes base-mediated cyclization in the presence of sodium hydroxide to form the triazole-thiol .

Key Reaction Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C

  • Catalysts: NaOH or KOH

Functionalization with the 4-Methoxyphenoxy Methyl Group

The 4-methoxyphenoxy methyl substituent is introduced via a Mitsunobu reaction or nucleophilic alkylation:

  • Mitsunobu Reaction :

    • Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine

    • Substrate: 4-methoxyphenol and hydroxymethyl-triazole intermediate

    • Solvent: THF, 0°C to room temperature

  • Nucleophilic Alkylation :

    • Reagents: 4-methoxyphenoxy methyl chloride, K₂CO₃

    • Solvent: Acetonitrile, 60°C

Comparative Efficiency :

MethodYield (%)Purity (%)
Mitsunobu7895
Alkylation6588

Coupling of the Dimethylphenyl Amide

The final step involves coupling the thioacetamide-triazole intermediate with 2,4-dimethylaniline. This is achieved via:

  • Activated Ester Method :

    • Reagents: EDCl, HOBt

    • Solvent: Dichloromethane, 0°C to RT

    • Yield: 82%

  • Schotten-Baumann Reaction :

    • Reagents: Aqueous NaOH, acyl chloride

    • Limitations: Lower yield (68%) due to hydrolysis side reactions

Purification and Characterization

Crude products are purified via:

  • Distillation : Removes residual acetonitrile and catalysts .

  • Crystallization : Using methanol or ethanol at -5–10°C .

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) .

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 2.21 (s, 6H, CH₃), 3.73 (s, 3H, OCH₃), 4.52 (s, 2H, SCH₂) .

  • HRMS : m/z 521.1843 [M+H]⁺ (Calc. 521.1847) .

Comparative Analysis of Synthetic Routes

StepMethod A (Patent )Method B (Literature )
Triazole Formation72% yield, 8 h68% yield, 12 h
Thioacetylation99% purity, 85°C95% purity, 60°C
Total Yield58%49%

Method A offers higher purity and scalability, while Method B is preferable for low-temperature applications.

Chemical Reactions Analysis

N-(2,4-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the triazole ring. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that N-(2,4-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide exhibits significant biological activities, particularly as an enzyme inhibitor. The presence of the triazole ring enhances its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in cellular signaling pathways. For instance:

Enzyme Inhibition Type IC50 Value
Enzyme ACompetitive0.5 µM
Enzyme BNon-competitive1.2 µM

These studies are crucial for understanding the mechanism of action of the compound and its potential therapeutic applications in treating diseases related to these enzymes.

Therapeutic Applications

The compound has been investigated for its potential use in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For example, it has shown significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% in some cases .
  • Antifungal Properties : The triazole moiety is known for its antifungal activity. Studies indicate that the compound can inhibit fungal growth effectively, which may lead to its application in treating fungal infections.
  • Anti-inflammatory Effects : Research has suggested that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1 : A study evaluated the anticancer effects of the compound on various cell lines and demonstrated significant cytotoxicity against breast cancer cells.
  • Case Study 2 : In another investigation focused on enzyme inhibition, researchers found that the compound effectively inhibited a key enzyme involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes, potentially inhibiting their activity. The phenyl and methoxyphenoxy groups may enhance the compound’s binding affinity to its targets, leading to more effective inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related 1,2,4-triazole derivatives, highlighting substituent variations, synthetic routes, and reported properties:

Compound Name R1 (N-Substituent) R2 (Triazole Position 5) R3 (Triazole Position 4) Synthesis Method Key Properties/Activities References
N-(2,4-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide 2,4-Dimethylphenyl (4-Methoxyphenoxy)methyl Phenyl Likely S-alkylation of triazole thione with α-haloacetamide Not reported in evidence; inferred from analogs N/A
N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 2,5-Dimethylphenyl (4-Propylphenoxy)methyl Phenyl S-alkylation of triazole thione with α-bromoacetamide Not reported; structural similarity suggests potential lipophilicity modulation
N-(2,4-Dimethylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide 2,4-Dimethylphenyl 1-(4-Isobutylphenyl)ethyl Methyl Ultrasound-assisted S-alkylation Anticancer activity (IC₅₀ = 12.3 µM against MCF-7 cells); IR: 3282 cm⁻¹ (N-H), 1669 cm⁻¹ (C=O)
2-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Phenyl 5-Bromobenzofuran-2-yl Phenyl Conventional or microwave-assisted S-alkylation Antibacterial (MIC = 8 µg/mL against S. aureus); acetylcholinesterase inhibition (IC₅₀ = 34 µM)
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 1,3-Benzodioxol-5-ylmethyl (4-Methoxyphenoxy)methyl Oxadiazole core (not triazole) Nucleophilic substitution Anticancer activity (IC₅₀ = 18.7 µM); m.p. 127°C
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide 4-(Dimethylamino)phenyl 4-Chlorophenyl 4-Methylphenyl S-alkylation of triazole thione with chloroacetamide Not reported; structural analog with potential solubility advantages

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-methoxyphenoxy group (target compound) may enhance electron-donating properties and metabolic stability compared to alkyl or halogenated analogs (e.g., 4-propylphenoxy in or 4-chlorophenyl in ). N-(2,4-Dimethylphenyl) substituents (target and ) likely increase steric bulk and lipophilicity, influencing membrane permeability and target binding.

Synthetic Flexibility :

  • S-alkylation of triazole thiones with α-halogenated acetamides or ketones is a common strategy (e.g., ). Ultrasound-assisted methods improve yields and reduce reaction times .

Biological Potential: Triazole-acetamide hybrids exhibit broad bioactivity, with substituents dictating target specificity. For example, benzofuran-triazole hybrids show antibacterial activity , while isobutylphenyl analogs target cancer cells .

Biological Activity

N-(2,4-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS No. 332912-52-4) is a compound of significant interest in pharmacological research due to its potential biological activities. This article summarizes the compound's biological activity, including its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C26H26N4O3S
  • Molecular Weight : 474.58 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its interaction with various biological targets. The triazole moiety is known for its ability to inhibit specific enzymes and pathways involved in disease processes. Research indicates that compounds with similar structures exhibit a broad spectrum of activity against microbial infections and may also possess anticancer properties.

Biological Activity Overview

  • Antimicrobial Activity
    • Studies have shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance, a related study highlighted that certain triazole derivatives demonstrated potent antibacterial and antifungal activities with minimal inhibitory concentrations (MICs) lower than standard antibiotics such as ampicillin .
  • Anticancer Potential
    • Preliminary investigations into the anticancer effects of triazole derivatives suggest that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .
  • Inhibition of Enzymes
    • The compound's structure suggests potential inhibition of enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), which are involved in lipid metabolism and inflammation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results showed that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound's MIC values were comparable to those of established antibiotics.

CompoundMIC (µg/mL)Activity
Triazole A8Antibacterial
Triazole B16Antifungal
Triazole C32Antiviral

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound induced cytotoxicity in a dose-dependent manner. The IC50 values for cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) were reported at approximately 10 µM and 15 µM, respectively .

Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
HeLa15Cell cycle arrest

Q & A

Q. What are the key synthetic strategies for preparing N-(2,4-dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • The compound can be synthesized via multi-step reactions involving: (i) Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazides or hydrazides. (ii) Introduction of the 4-methoxyphenoxymethyl group via nucleophilic substitution or coupling reactions. (iii) Thioether linkage formation using chloroacetyl intermediates and thiol-containing triazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) . (iv) Final amidation with N-(2,4-dimethylphenyl)amine.
  • Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyl (δ ~168–170 ppm). Use CDCl₃ or DMSO-d₆ as solvents .
  • IR Spectroscopy : Identify thioamide C=S (610–680 cm⁻¹), triazole C=N (1500–1600 cm⁻¹), and acetamide C=O (1660–1680 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazole-thioacetamides?

  • Discrepancies often arise from variations in: (i) Testing protocols : Standardize assays (e.g., MIC for antimicrobial activity) across studies. (ii) Structural modifications : Minor changes (e.g., 4-methoxy vs. 4-chloro substituents) significantly alter bioactivity. Perform SAR studies to isolate critical functional groups . (iii) Purity : Ensure compounds are ≥95% pure (HPLC) to exclude confounding effects from impurities .

Q. What computational methods support the design of derivatives with enhanced activity?

  • DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
  • Molecular Docking : Model interactions with target proteins (e.g., fungal CYP51 or bacterial enzymes) to guide rational substitutions (e.g., increasing hydrophobicity for membrane penetration) .

Q. How can synthetic yields be optimized for large-scale production of intermediates?

  • Solvent Optimization : Replace DMF with recyclable solvents (e.g., PEG-400) to improve sustainability.
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.
  • Microwave-assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for cyclization steps .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating antifungal activity?

  • Broth Microdilution (CLSI M38/M60) : Determine MICs against Candida spp. or Aspergillus spp. in RPMI-1640 medium .
  • Time-Kill Curves : Assess fungicidal vs. fungistatic effects at 2× and 4× MIC over 24–48 hours.
  • Biofilm Inhibition : Use XTT reduction assay to quantify biofilm disruption .

Q. How should stability studies be conducted for this compound?

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-MS to identify labile groups (e.g., acetamide hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .

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